Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate
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Overview
Description
Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate is a complex organic compound with a unique structure that includes a pyrido[1,2-A]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with morpholine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving halogenated reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding often involves hydrogen bonding, π-π interactions, and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate
- 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
- 9-Methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-{(Z)-[4-oxo-3-(2…
Uniqueness
Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate is unique due to its specific substitution pattern and the presence of the morpholino group, which imparts distinct chemical and biological properties .
Biological Activity
Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate (CAS No. 1622880-53-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrido[1,2-a]pyrimidine core, which is known for various biological activities. The molecular formula is C15H17N3O3, and it features a morpholino group that enhances its pharmacokinetic properties.
Synthesis
This compound can be synthesized through various methods involving the reaction of pyrimidine derivatives with acetylating agents and morpholine. The synthesis pathway typically involves:
- Formation of the Pyrimidine Core : Utilizing precursors such as urea and aldehydes.
- Acetylation : Introducing the acetyl group to enhance solubility and biological activity.
- Morpholino Substitution : Adding the morpholino group to improve selectivity towards biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial proliferation and exhibit activity against multidrug-resistant strains .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. A study demonstrated that similar morpholino-pyrimidine derivatives displayed notable anti-inflammatory activity in vivo, suggesting potential therapeutic applications in inflammatory diseases .
Antiplatelet Activity
This compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3Kβ), which plays a crucial role in platelet aggregation. This property indicates its potential use as an antiplatelet agent, particularly in preventing thromboembolic disorders .
Case Studies
- In Vitro Studies : In vitro assays have shown that the compound effectively inhibits platelet aggregation induced by various agonists, demonstrating its potential as an antithrombotic agent.
- Animal Models : Preclinical studies involving animal models have revealed significant reductions in inflammatory markers when treated with this compound, supporting its therapeutic potential in treating chronic inflammatory conditions.
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C16H17N3O5 |
---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
methyl 9-acetyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C16H17N3O5/c1-10(20)12-7-11(16(22)23-2)9-19-14(21)8-13(17-15(12)19)18-3-5-24-6-4-18/h7-9H,3-6H2,1-2H3 |
InChI Key |
JOKMHZFXQMYKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CN2C1=NC(=CC2=O)N3CCOCC3)C(=O)OC |
Origin of Product |
United States |
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